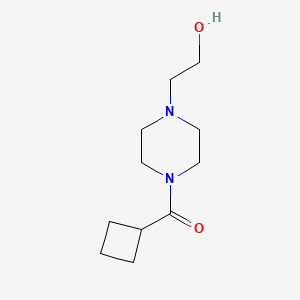![molecular formula C11H13N5O2 B1418562 2-[(1-フェニル-1H-1,2,3,4-テトラゾール-5-イル)アミノ]ブタン酸 CAS No. 1218314-52-3](/img/structure/B1418562.png)
2-[(1-フェニル-1H-1,2,3,4-テトラゾール-5-イル)アミノ]ブタン酸
説明
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid is a chemical compound with the molecular weight of 247.26 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid can be represented by the InChI code: 1S/C11H13N5O2/c1-2-9(10(17)18)12-11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,17,18)(H,12,13,15) .Physical And Chemical Properties Analysis
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid is a powder at room temperature . Its molecular weight is 247.26 .科学的研究の応用
創薬と製薬応用
テトラゾール部分は、カルボン酸基に似ているため、医薬品化学において一般的な構造モチーフであり、カルボン酸基の生体等価体となっています。このテトラゾール基を持つ化合物は、新規医薬品の開発に役立つ可能性があります。 例えば、テトラゾールは、抗てんかん薬であるルフィナミドやβ-ラクタム系抗生物質であるタゾバクタムなどの薬物の合成に使用されてきました .
有機合成
有機化学では、テトラゾールは汎用性の高い中間体として役立ちます。この化合物は、クリックケミストリー反応で様々な有機分子を合成するために利用できます。 このアプローチは、潜在的な生物活性を有する化合物を生成するために特に有用です .
超分子化学
テトラゾールは、超分子構造の設計において重要な水素結合に関与する能力で知られています。 フェニル-1H-1,2,3,4-テトラゾール-5-イル部分は、特定の分子認識特性を有する新素材を開発する上で重要になる可能性があります .
抗菌活性
テトラゾール環を含む化合物は、抗菌作用を示すことが示されています。 上記の特定の化合物は、様々な細菌や真菌株に対する有効性を調査することができ、新しい抗菌剤の開発につながる可能性があります .
抗増殖剤
テトラゾール基は、特定の癌細胞株に対して抗増殖活性を示す化合物に組み込まれています。 これは、上記の化合物の誘導体を合成して、潜在的な抗癌剤として試験できることを示唆しています .
ケミカルバイオロジーと生体共役
テトラゾールは、生体分子を様々な基質に結合させるための生体共役戦略に使用できます。 上記の化合物は、標的薬物送達や診断ツールの開発のためにコンジュゲートを作成するために使用できます .
作用機序
Target of Action
Tetrazole-based compounds have been found to interact with a variety of human proteins . For instance, certain compounds have shown potential interaction with the MEK-1 protein .
Mode of Action
Tetrazole-based molecules are known for their ability to form multiple hydrogen bonds with amino acids, which can lead to encouraging binding energy . This interaction can result in changes in the target proteins and subsequent biological effects.
Biochemical Pathways
Tetrazole-based compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that the compound may have good bioavailability. Furthermore, tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids .
Result of Action
Certain synthesized compounds have shown a significant cytotoxic effect , suggesting that this compound may also have similar effects.
Action Environment
It is known that the planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound’s action may be influenced by the ionic environment.
生化学分析
Biochemical Properties
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as hydrolases and oxidoreductases, facilitating various biochemical processes. The tetrazole ring in the compound can form hydrogen bonds and coordinate with metal ions, enhancing its interaction with biomolecules. These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways .
Cellular Effects
The effects of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. For instance, it can affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid has been found to impact gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their functions. The tetrazole ring’s ability to form stable complexes with metal ions plays a crucial role in these interactions. Furthermore, the compound can induce conformational changes in proteins, affecting their activity and stability. These molecular interactions can lead to changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid can lead to changes in cellular function, including altered metabolic activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid vary with dosage. At low doses, the compound has been observed to have minimal toxic effects and can modulate biochemical pathways effectively. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .
Metabolic Pathways
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s tetrazole ring can also act as a bioisostere for carboxylic acids, influencing its metabolic fate .
Transport and Distribution
The transport and distribution of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues. Its distribution is influenced by its lipophilicity and ability to form complexes with metal ions. These properties enable it to penetrate cell membranes and localize within cellular compartments .
Subcellular Localization
The subcellular localization of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid is crucial for its activity and function. The compound can localize to various organelles, including the mitochondria and endoplasmic reticulum. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The presence of 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid in these organelles can influence their function and contribute to its overall biochemical effects .
特性
IUPAC Name |
2-[(1-phenyltetrazol-5-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-9(10(17)18)12-11-13-14-15-16(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,17,18)(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCXIIPTSPNNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=NN=NN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B1418481.png)
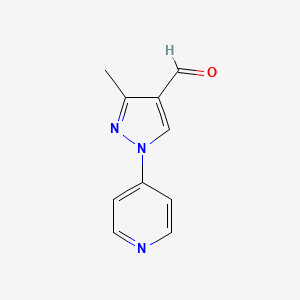


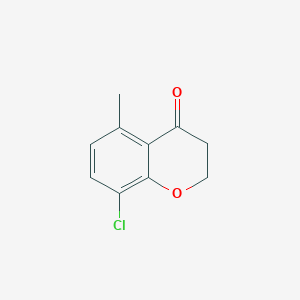

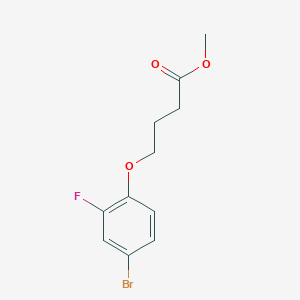

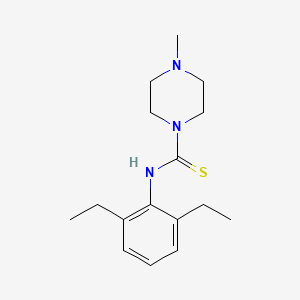
![2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B1418499.png)
![5-[(4-Methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B1418500.png)

